molecular formula C11H15NO2 B12980185 3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B12980185
M. Wt: 193.24 g/mol
InChI Key: SEUZFFOWGVSMNZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-7-methylbicyclo[420]octa-1,3,5-trien-7-amine is a complex organic compound with a unique bicyclic structure It is characterized by the presence of methoxy groups at the 3 and 4 positions, a methyl group at the 7 position, and an amine group at the 7 position of the bicyclo[420]octa-1,3,5-triene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methoxy and amine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Uniqueness

3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methoxy and amine groups on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3,4-dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

InChI

InChI=1S/C11H15NO2/c1-11(12)6-7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,6,12H2,1-3H3

InChI Key

SEUZFFOWGVSMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C21)OC)OC)N

Origin of Product

United States

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